N,N-dibenzyl-4-chloro-3-nitrobenzamide
Overview
Description
N,N-dibenzyl-4-chloro-3-nitrobenzamide is an organic compound with the molecular formula C21H17ClN2O3 It is characterized by the presence of a benzamide core substituted with dibenzyl groups, a chlorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-chloro-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the amide group.
Benzylation: The nitrated product is then subjected to benzylation. This can be achieved by reacting the nitrated 4-chlorobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: N,N-dibenzyl-4-chloro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and dibenzylamine.
Scientific Research Applications
N,N-dibenzyl-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives could be developed into drugs for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-chloro-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
N,N-dibenzyl-4-chloro-3-nitrobenzamide can be compared with other benzamide derivatives:
N,N-dibenzyl-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N,N-dibenzyl-3-nitrobenzamide: Lacks the chlorine atom, which can affect its chemical properties and applications.
N,N-dibenzyl-4-chloro-3-aminobenzamide:
The presence of both the nitro and chlorine groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that is distinct from its analogs.
Properties
IUPAC Name |
N,N-dibenzyl-4-chloro-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-19-12-11-18(13-20(19)24(26)27)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTVUBTWXKFSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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